

An In-depth Technical Guide to 1-Dimethylamino-2-methylpentan-3-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Dimethylamino-2-methylpentan-3-one

Cat. No.: B1305268

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Dimethylamino-2-methylpentan-3-one**, a key chiral intermediate in pharmaceutical synthesis. The document covers its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and available spectroscopic data. This guide distinguishes between the racemic mixture and the enantiomerically pure (2S)-1-(Dimethylamino)-2-methylpentan-3-one, a critical component in the stereospecific synthesis of the potent analgesic, tapentadol.[\[1\]](#)

Chemical and Physical Properties

1-Dimethylamino-2-methylpentan-3-one is a chiral ketone. The racemic mixture and the (2S)-enantiomer are the most commercially relevant forms. While some physical properties have been reported, there are inconsistencies in the literature, and some data, such as melting points, are not readily available.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 1: General and Physical Properties

Property	Racemic 1-Dimethylamino-2-methylpentan-3-one	(2S)-1-Dimethylamino-2-methylpentan-3-one
CAS Number	51690-03-0[1][4]	159144-11-3[5][6]
Molecular Formula	C ₈ H ₁₇ NO[1][4]	C ₈ H ₁₇ NO[5][6]
Molecular Weight	143.23 g/mol [1][4]	143.23 g/mol [5]
Appearance	Colorless liquid[2]	-
Boiling Point	160-161 °C; 182.7 °C; 59-61 °C (10 Torr)[2][7]	-
Density	~0.84-0.88 g/mL[2]	-
Solubility	Soluble in organic solvents such as ethanol, acetone, and ether.[2]	-

Table 2: Computed Properties (PubChem)

Property	Value
XLogP3-AA	1
Hydrogen Bond Donor Count	0
Hydrogen Bond Acceptor Count	2
Rotatable Bond Count	4
Exact Mass	143.131014166 Da
Monoisotopic Mass	143.131014166 Da
Topological Polar Surface Area	20.3 Å ²
Heavy Atom Count	10
Complexity	110

Synthesis and Reactivity

1-Dimethylamino-2-methylpentan-3-one is a valuable building block in organic synthesis.

The (2S)-enantiomer is particularly important for its role in the production of pharmaceuticals where specific stereochemistry is required for biological activity.

Synthetic Routes

Several methods for the synthesis of **1-Dimethylamino-2-methylpentan-3-one** have been reported, including catalytic asymmetric synthesis and the Mannich reaction. The stereoselective Mannich reaction, for instance, can be employed to produce the (S)-enantiomer by reacting 3-pentanone with formaldehyde and dimethylamine hydrochloride in the presence of L-proline.^[8] A racemization process for the conversion of either the (+) or (-) enantiomer to the racemic mixture using a base like aqueous sodium hydroxide has also been described.^[9]

Key Reactions: Stereospecific Synthesis of a Tapentadol Intermediate

A critical application of (2S)-1-(Dimethylamino)-2-methylpentan-3-one is its stereospecific Grignard reaction with 3-methoxyphenylmagnesium bromide to form the tertiary alcohol, (-)-(2S,3S)-1-dimethylamino-3-(3-methoxyphenyl)-2-methylpentan-3-ol, a key intermediate in the synthesis of tapentadol.^{[5][9]}

Experimental Protocol: Grignard Reaction for Tapentadol Intermediate Synthesis^[10]

Objective: To synthesize (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.

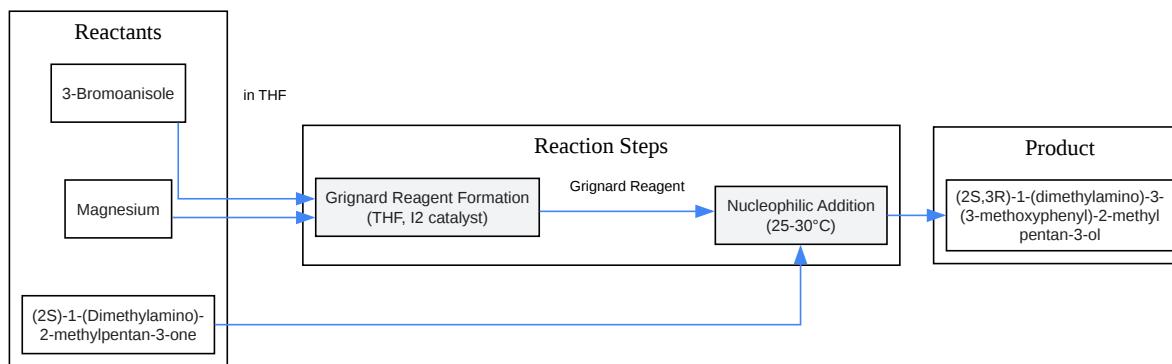
Materials:

- Magnesium turnings (41.0 g, 1.70 M)
- Tetrahydrofuran (THF) (200 ml)
- 3-Bromoanisole (20.0 g initial, 307 g total, 1.641 M)
- Iodine crystal (0.2 g)
- (2S)-1-(dimethylamino)-2-methylpentan-3-one (100.0 g, 0.699 M)

Procedure:

- In a dry flask under a nitrogen atmosphere, charge magnesium turnings and THF.
- Add an initial amount of 3-Bromoanisole (20.0 g) and a crystal of iodine.
- Stir and heat the reaction mixture to 68-75°C to initiate the Grignard reagent formation.
- After initiation, add the remaining 3-Bromoanisole while maintaining the reaction at reflux.
- Stir and maintain the reaction at reflux for 1 hour.
- Cool the mixture to 25-30°C.
- Slowly add (2S)-1-(dimethylamino)-2-methylpentan-3-one, maintaining the temperature at 25-30°C.

Logical Workflow for the Grignard Reaction



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of a tapentadol intermediate.

Spectroscopic Data

Experimental spectroscopic data for **1-Dimethylamino-2-methylpentan-3-one** is not readily available in public databases. The following information is based on predictions and data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: Experimental spectra for **1-Dimethylamino-2-methylpentan-3-one** are not available.
- ^{13}C NMR: Experimental spectra for **1-Dimethylamino-2-methylpentan-3-one** are not available.

Infrared (IR) Spectroscopy

An experimental IR spectrum is not available. However, characteristic absorption bands can be predicted based on the functional groups present in the molecule.

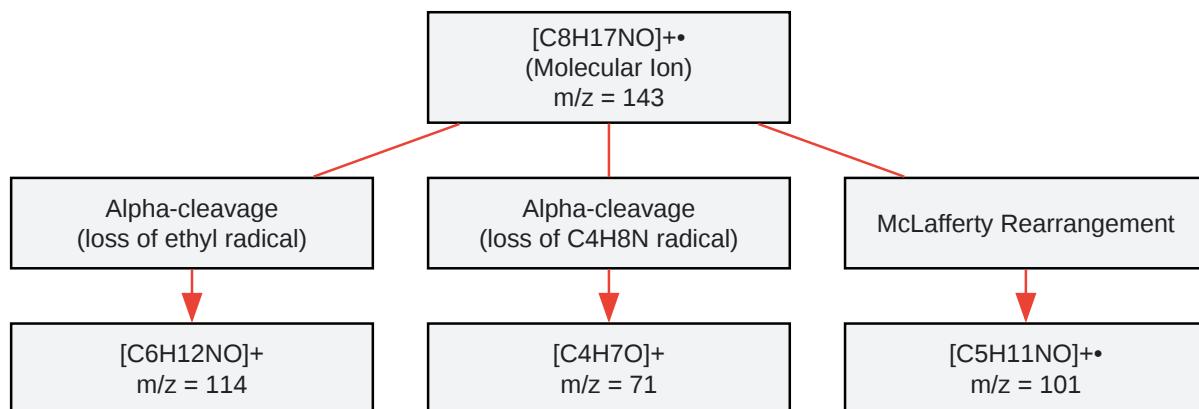
Table 3: Predicted IR Absorption Bands

Functional Group	Predicted Wavenumber (cm^{-1})
C=O (Ketone)	~1715
C-N Stretch	1000 - 1300
Aliphatic C-H Stretch	2800 - 3000

Mass Spectrometry (MS)

The predicted monoisotopic mass of **1-Dimethylamino-2-methylpentan-3-one** is 143.131014166 Da.^[4] In mass spectrometry, the molecular ion peak ($[\text{M}]^+$) would be expected at m/z 143. Fragmentation would likely involve cleavage alpha to the carbonyl group and the nitrogen atom.

Signaling Pathway for Mass Spectrometry Fragmentation



[Click to download full resolution via product page](#)

Caption: Predicted fragmentation pathways for **1-Dimethylamino-2-methylpentan-3-one**.

Safety and Handling

Based on available Safety Data Sheets (SDS), **1-Dimethylamino-2-methylpentan-3-one** may cause respiratory irritation.^[1] It is recommended to handle this chemical in a well-ventilated area, using personal protective equipment including gloves and safety glasses.^[1] For firefighting, water spray, alcohol-resistant foam, dry chemical, or carbon dioxide are suitable extinguishing media.^[1]

Conclusion

1-Dimethylamino-2-methylpentan-3-one, particularly its (2S)-enantiomer, is a crucial intermediate in the pharmaceutical industry. This guide provides a consolidated resource of its known properties, synthetic applications, and safety information. The lack of publicly available experimental spectroscopic data highlights an area for future research and publication to further support the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. capotchem.cn [capotchem.cn]
- 2. chembk.com [chembk.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 1-(Dimethylamino)-2-methyl-3-pentanone | C8H17NO | CID 3048729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (2S)-1-(Dimethylamino)-2-methylpentan-3-one|CAS 159144-11-3 [benchchem.com]
- 6. (2S)-1-(dimethylamino)-2-methylpentan-3-one|159144-11-3 - MOLBASE Encyclopedia [m.molbase.com]
- 7. 1-(Dimethylamino)-2-methylpentan-3-one [myskinrecipes.com]
- 8. patents.justia.com [patents.justia.com]
- 9. US20130296608A1 - Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol - Google Patents [patents.google.com]
- 10. Process for the preparation of tapentadol - Eureka | Patsnap [eureka.patsnap.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Dimethylamino-2-methylpentan-3-one]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1305268#1-dimethylamino-2-methylpentan-3-one-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com